molecular formula C23H34N2O2 B12295759 Finasteride Impurity C

Finasteride Impurity C

Cat. No.: B12295759
M. Wt: 370.5 g/mol
InChI Key: LNFKNSWOVCPIGC-UHFFFAOYSA-N
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Description

Finasteride Impurity C, also known as N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17b-carboxamide, is a chemical impurity associated with the synthesis of Finasteride. Finasteride is a synthetic 4-azasteroid compound used primarily for the treatment of benign prostatic hyperplasia and androgenetic alopecia. Impurities like this compound are crucial for understanding the purity and quality of pharmaceutical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Finasteride Impurity C involves multiple steps, including the use of specific reagents and conditions. One common method involves the reaction of Finasteride with oxidizing agents to form the impurity. The reaction conditions typically include controlled temperatures and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows stringent guidelines to ensure the impurity is produced in trace amounts. The process involves high-performance liquid chromatography (HPLC) to monitor and isolate the impurity. The use of preparative HPLC allows for the separation and characterization of this compound from the reaction mass .

Chemical Reactions Analysis

Types of Reactions

Finasteride Impurity C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like acetonitrile and tetrahydrofuran .

Major Products Formed

The major products formed from these reactions include various analogs of Finasteride, such as cyclohexyl and phenyl analogs. These products are characterized using techniques like NMR, MS, and HPLC .

Scientific Research Applications

Finasteride Impurity C has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Finasteride Impurity C is related to its structural similarity to Finasteride. It acts as a competitive inhibitor of the enzyme 5-alpha-reductase, which converts testosterone to dihydrotestosterone (DHT). By inhibiting this enzyme, this compound can potentially affect androgen-dependent processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Finasteride Impurity C is unique due to its specific structural configuration and its formation through specific synthetic routes. Its distinct chemical properties and reactions make it an important compound for analytical and pharmaceutical research .

Properties

Molecular Formula

C23H34N2O2

Molecular Weight

370.5 g/mol

IUPAC Name

N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)

InChI Key

LNFKNSWOVCPIGC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C

Origin of Product

United States

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